molecular formula C12H19NO B13289373 4-(1-Aminobutyl)-2,5-dimethylphenol

4-(1-Aminobutyl)-2,5-dimethylphenol

Cat. No.: B13289373
M. Wt: 193.28 g/mol
InChI Key: KTAVWHGXTRKAEP-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2,5-dimethylphenol is a phenolic derivative featuring a substituted aminobutyl chain at the para position and methyl groups at the 2 and 5 positions of the aromatic ring. For instance, 4-(1-Aminobutyl)-2,6-dimethylphenol (CAS No. 1270480-09-5) shares a similar backbone but differs in the methyl group positions (2,6 vs. 2,5), which may influence steric effects and solubility . The molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-aminobutyl)-2,5-dimethylphenol

InChI

InChI=1S/C12H19NO/c1-4-5-11(13)10-6-9(3)12(14)7-8(10)2/h6-7,11,14H,4-5,13H2,1-3H3

InChI Key

KTAVWHGXTRKAEP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C(=C1)C)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethylphenol with 1-bromobutane, followed by the reduction of the resulting 4-(1-bromobutyl)-2,5-dimethylphenol to obtain the desired aminobutyl derivative. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the catalytic hydrogenation of intermediates and the use of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminobutyl group can be reduced to form primary amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and secondary amines.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-(1-Aminobutyl)-2,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, modulating their activity. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Positional Isomers: 2,5 vs. 2,6-Dimethylphenol Derivatives

The positional isomer 4-(1-Aminobutyl)-2,6-dimethylphenol highlights the impact of methyl group placement. For example, the 2,5-dimethyl substitution may allow better interaction with biological targets due to reduced steric bulk .

Simple Dimethylphenols: 2,4- and 2,5-Dimethylphenols

Simpler dimethylphenols, such as 2,4- and 2,5-dimethylphenol, lack the aminobutyl chain but are well-studied environmental contaminants. These compounds are identified in cigarette smoke at concentrations of 0.7–2.1 mg/100 cigarettes . In contrast, the aminobutyl group in 4-(1-Aminobutyl)-2,5-dimethylphenol may alter toxicity profiles by introducing basicity or metabolic pathways distinct from non-aminated analogs.

Bulky Substituent Derivatives: Adamantane and Cyclohexyl Phenols

Compounds like 4-((3R,5R)-3,5-dimethyladamantan-1-yl)phenol and 4-((1s,4r)-4-pentylcyclohexyl)phenol feature rigid, bulky substituents. In comparison, the linear aminobutyl chain in this compound likely improves solubility in polar solvents while maintaining moderate lipophilicity .

Structural Analogs with Branched Chains

Derivatives such as 4-[2-ethyl-1-(4-hydroxyphenyl)butyl]phenol and 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol exhibit branched alkyl chains. These structures may increase steric shielding of the hydroxyl group, diminishing reactivity toward electrophiles.

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituent Type Key Properties/Applications Hazards/Environmental Presence
This compound Not Available C₁₂H₁₉NO Linear aminobutyl, 2,5-Me Potential pharmaceutical intermediate Unknown; inferred from analogs
4-(1-Aminobutyl)-2,6-dimethylphenol 1270480-09-5 C₁₂H₁₉NO Linear aminobutyl, 2,6-Me Steric hindrance at hydroxyl group Limited data
2,5-Dimethylphenol 95-87-4 C₈H₁₀O 2,5-Me Tobacco smoke component (2000 µg/100 cig) Carcinogenic potential
4-((3R,5R)-3,5-dimethyladamantan-1-yl)phenol Not Available C₁₈H₂₄O Bulky adamantane High lipophilicity Unknown
4-[2-ethyl-1-(4-hydroxyphenyl)butyl]phenol Not Available C₁₈H₂₂O₂ Branched alkyl chain Steric shielding of hydroxyl Unknown

Research Findings and Implications

  • Structural Flexibility: The linear aminobutyl group in this compound may enhance bioavailability compared to bulky analogs, making it a candidate for drug development .
  • Environmental Presence: Unlike simpler dimethylphenols found in cigarette smoke, the aminobutyl derivative’s environmental fate remains uncharacterized, warranting further study .
  • Hazard Profile: The amino group could introduce novel toxicological mechanisms, such as reactivity with biomolecules or altered metabolic pathways, distinguishing it from non-aminated phenolic compounds .

Biological Activity

4-(1-Aminobutyl)-2,5-dimethylphenol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and an aminobutyl side chain, which contribute to its biological activity. The structural formula can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activities

Research has demonstrated that this compound exhibits several key biological activities:

  • Antimicrobial Properties : Studies indicate that the compound may inhibit the growth of various pathogens, suggesting its potential as a new antimicrobial agent. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Antioxidant Activity : The phenolic component of the compound is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases related to oxidative damage.
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes. This inhibition can modulate metabolic pathways involved in disease processes, making it a candidate for drug development targeting enzyme dysregulation.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the aminobutyl group may engage with active sites on enzymes or receptors, influencing their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways critical for physiological functions. This binding can lead to modulation of cellular responses and has implications for therapeutic interventions.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established.
Antioxidant PropertiesShowed significant free radical scavenging activity in vitro, indicating potential protective effects against oxidative stress.
Enzyme InhibitionIdentified as a potent inhibitor of certain kinases involved in cancer progression, suggesting its role in anticancer therapy.

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